1,1,3,3-Tetrachloroprop-1-ene
Overview
Description
1,1,3,3-Tetrachloroprop-1-ene is an organochlorine compound with the molecular formula C3H2Cl4 It is a chlorinated derivative of propene and is characterized by the presence of four chlorine atoms attached to the carbon chain
Mechanism of Action
Target of Action
This compound is a chlorinated derivative of propene and its targets could be similar to other chlorinated hydrocarbons .
Mode of Action
It is known that chlorinated hydrocarbons can interact with various biological targets, leading to changes in cellular function .
Pharmacokinetics
Given its chemical structure, it is likely to have similar pharmacokinetic properties to other chlorinated hydrocarbons .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,1,3,3-Tetrachloroprop-1-ene. For instance, it has been noted that this compound poses a moderate fire hazard when exposed to heat or flame, and its vapor forms an explosive mixture with air . Heating may cause expansion or decomposition leading to violent rupture of containers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,3,3-Tetrachloroprop-1-ene can be synthesized through the chlorination of propene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination of the propene molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous introduction of chlorine gas into a reactor containing propene. The reaction is carried out under controlled conditions to maximize yield and minimize by-products. The product is then purified through distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,3,3-Tetrachloroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Addition Reactions: The double bond in the propene moiety allows for addition reactions with reagents such as hydrogen, halogens, and hydrogen halides.
Oxidation and Reduction Reactions: The compound can be oxidized to form epoxides or reduced to form less chlorinated derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and alkyl halides. These reactions are typically carried out under basic or neutral conditions.
Addition Reactions: Reagents such as hydrogen gas, chlorine gas, and hydrogen chloride are used. These reactions are often carried out under controlled temperature and pressure conditions.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions to achieve the desired transformations.
Major Products Formed:
Substitution Reactions: Products include chlorohydrins, amines, and alkylated derivatives.
Addition Reactions: Products include dihalides, haloalkanes, and hydrogenated derivatives.
Oxidation and Reduction Reactions: Products include epoxides and less chlorinated propene derivatives.
Scientific Research Applications
1,1,3,3-Tetrachloroprop-1-ene has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other organochlorine compounds.
Comparison with Similar Compounds
1,1,3,3-Tetrachloroprop-1-ene can be compared with other similar compounds such as:
1,1,2,3-Tetrachloropropene: This compound has a different arrangement of chlorine atoms, leading to distinct chemical properties and reactivity.
1,1,1,3,3-Pentachloropropane: The presence of an additional chlorine atom in this compound results in different chemical behavior and applications.
1,1,3-Trichloropropene: With one less chlorine atom, this compound exhibits different reactivity and is used in different applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts unique chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
1,1,3,3-tetrachloroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl4/c4-2(5)1-3(6)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIGFCKQOOBTLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415967 | |
Record name | 1,1,3,3-tetrachloroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18611-43-3 | |
Record name | 1,1,3,3-Tetrachloro-1-propene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18611-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-tetrachloroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-Tetrachloroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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